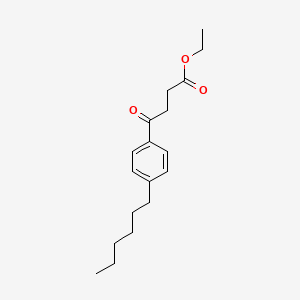
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is a chemical compound with the empirical formula C19H24BNO4S1. It is related to other compounds such as “N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” and “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” which are used in various chemical reactions12.
Synthesis Analysis
This compound has been synthesized by the Miyaura borylation and sulfonylation reactions3. The Miyaura borylation reaction is a cross-coupling reaction that forms a carbon-boron bond, while sulfonylation is a process that introduces a sulfonyl group into a molecule3.
Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques such as FT-IR, 1H NMR, and mass spectroscopy3. The crystal structure of the compound has been analyzed using X-ray diffraction3.
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used as a raw material in the synthesis of diaryl derivatives acting as FLAP regulators3.Physical And Chemical Properties Analysis
The compound is a solid at room temperature4. Its molecular weight is 373.274. The SMILES string representation of the compound is Cc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O34.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Doping Control in Sports
- Application : The compound is used in the study of metabolite patterns of carbonic anhydrase inhibitors .
- Methods of Application : The study involves the evaluation of in-vivo metabolism of carbonic anhydrase inhibitors after ophthalmic (eye drop) and systemic (oral) administration to pigs . The metabolite pattern is then compared to samples obtained from patients that therapeutically apply the inhibitors as ophthalmic preparations .
- Results : Preliminary results showed that the metabolism of the inhibitors differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
-
Scientific Field: Drug Design and Genomics Research
- Application : The compound could potentially be used in the development of new AI models for predicting the structure and interactions of all of life’s molecules .
- Methods of Application : The AI model, AlphaFold 3, generates the joint 3D structure of given molecules, revealing how they all fit together .
- Results : The model can predict the structure and interactions of all life’s molecules with unprecedented accuracy . For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods .
-
Scientific Field: AI-Powered Drug Discovery
- Application : The compound could be used in the development of new life-changing treatments for patients .
- Methods of Application : Isomorphic Labs is collaborating with pharmaceutical companies to apply AlphaFold 3 to real-world drug design challenges .
- Results : The application of AlphaFold 3 in drug design could potentially lead to the development of new treatments for patients .
-
Scientific Field: AI-Powered Research Tools
- Application : AI research tools, like Concensus, offer immense benefits in scientific research .
- Methods of Application : These AI-powered tools can efficiently summarize PDFs, extract key information, and perform AI-powered searches .
- Results : The use of AI for academic research can make the literature review process less tedious, the search for relevant papers more precise, and the overall research process more efficient and fruitful .
-
Scientific Field: Nanotechnology
- Application : The compound could potentially be used in the synthesis of nanoparticles with an appropriate size, structure, monodispersity, and morphology .
- Methods of Application : Scientists around the world have recently become interested in nanotechnology because of its potential applications in a wide range of fields, including catalysis, gas sensing, renewable energy, electronics, medicine, diagnostics, medication delivery, cosmetics, the construction industry, and the food industry .
- Results : The unique characteristics of nanoparticles may be explored for use in electronics (transistors, LEDs, reusable catalysts), energy (oil recovery), medicine (imaging, tumor detection, drug administration), and more .
-
Scientific Field: Solar Energy
- Application : Polymers can be used to adjust the device components and structures of solar cells purposefully, due to their diversified properties .
- Methods of Application : In dye-sensitized solar cells, perovskite solar cells, and organic solar cells, polymers can be used as flexible substrates, pore- and film-forming agents of photoanode films, platinum-free counter electrodes, and the frameworks of quasi-solid-state electrolytes .
- Results : The application of polymers in solar cells can influence device performances and improve the device’s efficiency and stability .
Safety And Hazards
The compound is classified as Aquatic Chronic 4 according to its hazard classification4. It should be stored as combustible solids4. The flash point is not applicable4.
Zukünftige Richtungen
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators3. Therefore, it could be used in future research and development of new drugs or treatments targeting the central nervous system3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)15-20(5,16)17/h6-9,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOINPTCZWNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402309 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
CAS RN |
380430-60-4 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methanesulfonylamino)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

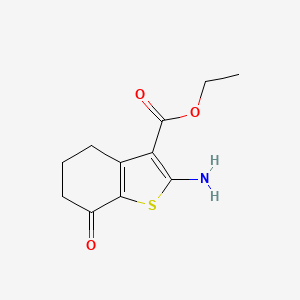
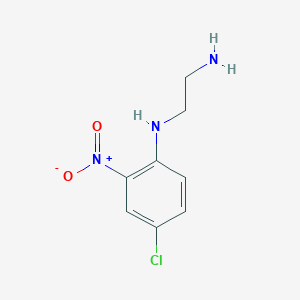
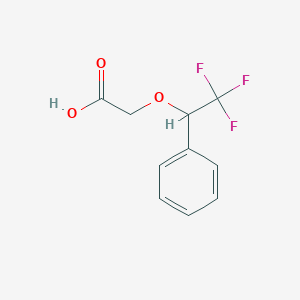
![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
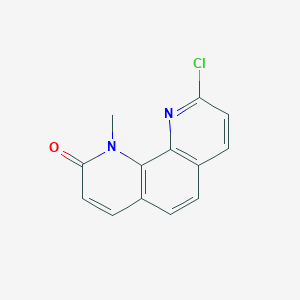
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)
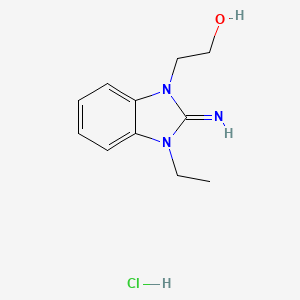
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
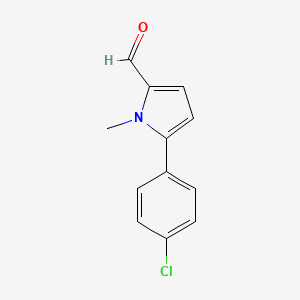
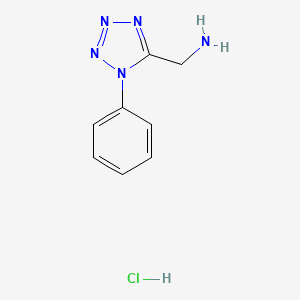
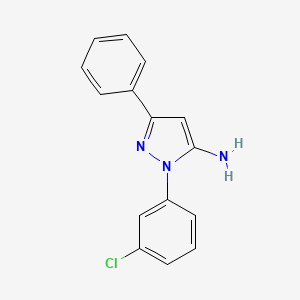
![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

